Moexiprilat Acyl-|A-D-glucuronide, >65%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

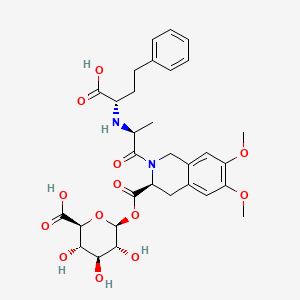

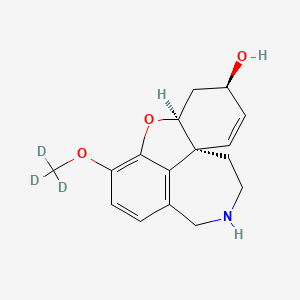

Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . It is a specialty product used for proteomics research . The molecular formula of this compound is C31H38N2O13 and it has a molecular weight of 646.64 . It contains a total of 84 atoms; 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of Moexiprilat Acyl-β-D-glucuronide, >65% is represented by the formula C31H38N2O13 . This compound contains 84 atoms in total, including 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .Physical and Chemical Properties Analysis

The molecular weight of Moexiprilat Acyl-β-D-glucuronide, >65% is 646.64 . The molecular formula is C31H38N2O13 . It contains a total of 84 atoms; 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .Scientific Research Applications

Metabolism and Bioavailability Enhancement

Moexiprilat, the active metabolite of moexipril, is transformed through hydrolysis of an ethyl ester group, showcasing its role in enhancing the pharmacological effect after moexipril administration. Studies reveal the metabolism of moexipril into moexiprilat, highlighting the importance of this conversion in achieving the desired therapeutic outcomes. The modification of moexipril into moexiprilat acyl-β-D-glucuronide could be aimed at improving bioavailability or modifying the pharmacokinetic profile to achieve better therapeutic efficacy (Kalasz et al., 2007; Kóti et al., 2006).

Pharmacokinetic and Pharmacodynamic Properties

Moexiprilat's extended pharmacokinetic half-life and sustained ACE inhibition underscore its significance in long-term management of hypertension. Research into moexiprilat acyl-β-D-glucuronide may focus on leveraging these properties for enhanced duration of action or reduced dosing frequency, contributing to improved patient adherence and outcomes (Cawello et al., 2002).

Role in Drug Metabolism and Toxicology

The conversion of drugs into acyl glucuronides, such as moexiprilat acyl-β-D-glucuronide, is a significant metabolic pathway for carboxylic acid-containing drugs. This process enhances drug solubility and facilitates excretion. However, acyl glucuronides' reactivity may have implications for drug safety, potentially leading to adverse reactions. Research into the properties, stability, and reactivity of moexiprilat acyl-β-D-glucuronide can provide insights into the safe and effective use of moexipril and similar drugs (Sallustio et al., 2000; Shipkova et al., 2003).

Potential in Prodrug Strategies

The synthesis and application of acyl glucuronide derivatives, like moexiprilat acyl-β-D-glucuronide, in anticancer prodrug monotherapy (PMT) strategies suggest a novel approach to drug development. This involves using non-toxic prodrugs that can be activated in specific biological contexts, potentially reducing side effects and increasing drug efficacy against targeted cells or tissues (Gauthier et al., 2009).

Mechanism of Action

Target of Action

Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . The primary target of Moexiprilat is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This results in decreased sodium and water reabsorption, leading to a decrease in blood volume and a reduction in blood pressure .

Result of Action

The primary result of Moexiprilat’s action is the lowering of high blood pressure . By relaxing and widening blood vessels, it helps prevent strokes, heart attacks, and kidney problems .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-,25+,26-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZLEQLIJFMAST-OWQQGPOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858127 |

Source

|

| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260613-88-4 |

Source

|

| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)